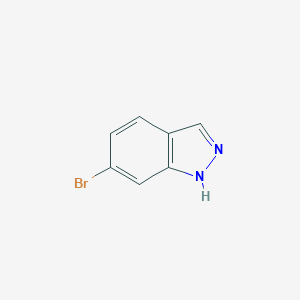

6-Bromo-1H-indazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-bromo-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKDUJVLNZANRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80591229 | |

| Record name | 6-Bromo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79762-54-2 | |

| Record name | 6-Bromo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Harnessing a Privileged Scaffold: 6-Bromo-1H-indazole as a Core Intermediate for Novel PI3K Inhibitors

An In-depth Technical Guide for Drug Development Professionals

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it one of the most compelling targets for therapeutic intervention in oncology. The indazole nucleus has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous kinase inhibitors. Among its derivatives, 6-Bromo-1H-indazole stands out as a versatile and crucial intermediate, providing a reactive handle for the synthesis of diverse and potent PI3K inhibitors. This guide details the central role of the PI3K pathway in cancer, the synthetic utility of this compound, and the experimental protocols used to validate the activity of its derivatives.

The PI3K/AKT/mTOR Signaling Pathway: A Central Node in Cancer

The PI3K/AKT/mTOR pathway is an intracellular cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs).[1] This activation recruits PI3K to the plasma membrane, where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT.[1]

This recruitment to the membrane facilitates the phosphorylation and full activation of AKT by other kinases like PDK1.[1] Once active, AKT phosphorylates a multitude of downstream substrates, leading to the regulation of fundamental cellular functions.[2] A key effector of AKT is the mammalian target of rapamycin (B549165) (mTOR), which exists in two distinct complexes, mTORC1 and mTORC2. The activation of mTORC1, in particular, promotes protein synthesis and cell growth. Dysregulation of this pathway, often through mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, leads to uncontrolled cell proliferation and survival, driving tumorigenesis.

This compound: A Versatile Intermediate for Inhibitor Synthesis

The indazole scaffold is a cornerstone in the design of kinase inhibitors. The bromine atom at the 6-position of this compound is particularly advantageous, serving as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organoboron compound and an organohalide, is a highly effective method for functionalizing the indazole core. This reaction allows for the introduction of a wide array of aryl and heteroaryl moieties, enabling the systematic exploration of the chemical space around the indazole scaffold to optimize potency and selectivity against PI3K isoforms.

The general workflow involves coupling this compound (often with the indazole nitrogen protected) with a suitable arylboronic acid or ester in the presence of a palladium catalyst and a base. This modular approach is fundamental to building libraries of novel compounds for high-throughput screening.

Quantitative Analysis of Indazole-Based PI3K Inhibitors

The derivatization of the this compound core has led to the discovery of numerous potent PI3K inhibitors. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50) in enzymatic assays and by cellular assays that measure the inhibition of cell proliferation (e.g., GI50 or EC50). The table below summarizes the activity of several representative indazole-based compounds against PI3Kα and various cancer cell lines.

| Compound ID | Target | Enzymatic IC50 (nM) | Cellular Activity | Cell Line | Reference |

| Compound 10 | PI3Kα | 361 | IC50: 1850 nM (p-AKT) | PC3 | |

| Compound 26 | PI3Kα | 60 | EC50: 500 nM | A2780 (Ovarian) | |

| Compound 6 | PI3Kα | 1050 | IC50: 1050 nM (p-AKT) | PC3 | |

| Compound 9 | PI3Kα | 1850 | IC50: 5120 nM (p-AKT) | PC3 | |

| W24 | Not specified | Not specified | IC50: 430 nM | HGC-27 (Gastric) | |

| GDC-0941 | PI3Kα / δ | 3 | IC50: 36 nM | MCF7 (Breast) |

Table 1: Summary of in vitro and cellular activities of selected indazole-based PI3K inhibitors. GDC-0941 contains an indazole moiety, highlighting the scaffold's importance, though its synthesis starts from a different bromo-precursor.

Key Experimental Protocols

The discovery and validation of PI3K inhibitors derived from this compound rely on a standardized set of robust experimental procedures. These include the chemical synthesis of the compounds and subsequent biological evaluation to confirm their mechanism of action and cellular efficacy.

This protocol describes a general procedure for the palladium-catalyzed coupling of a bromo-indazole derivative with an arylboronic acid.

-

Reaction Setup : In a reaction vessel, dissolve the bromo-indazole intermediate (1 equivalent) and the desired arylboronic acid (1.5 equivalents) in a solvent mixture, typically 1,4-dioxane (B91453) and water (e.g., 4:1 ratio).

-

Add Base : Add a base such as potassium carbonate (K₂CO₃, 2 equivalents) to the solution.

-

Degas : Degas the mixture by bubbling an inert gas (argon or nitrogen) through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

-

Add Catalyst : Under an inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄, 5 mol%) to the reaction mixture.

-

Heating : Seal the vessel and heat the reaction mixture to 80-100 °C. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup : Once the reaction is complete, cool the mixture to room temperature and dilute with water. Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by silica (B1680970) gel column chromatography to yield the final 6-aryl-1H-indazole derivative.

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an inhibitor.

-

Cell Seeding : Seed cancer cells (e.g., MCF-7, PC3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell adherence.

-

Drug Treatment : Prepare serial dilutions of the synthesized indazole inhibitor in complete medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and low (<0.1%) across all wells. Remove the medium from the cells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO only).

-

Incubation : Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization : Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 or GI50 value.

This protocol assesses the phosphorylation status of key proteins in the PI3K pathway to confirm that the inhibitor is acting on its intended target.

-

Cell Treatment and Lysis : Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the inhibitor at various concentrations for a specified time (e.g., 2-24 hours). After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal protein loading.

-

SDS-PAGE : Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer, boil at 95-100°C for 5 minutes, and load onto an SDS-PAGE gel. Separate the proteins by electrophoresis.

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking : Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation : Incubate the membrane with primary antibodies against target proteins overnight at 4°C. Key antibodies include those for phospho-AKT (Ser473), total AKT, phospho-S6 ribosomal protein, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.

-

Analysis : Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein and the loading control to determine the extent of pathway inhibition.

Conclusion

This compound is a high-value intermediate in the discovery of novel cancer therapeutics. Its chemical tractability, particularly its suitability for Suzuki-Miyaura cross-coupling, allows for the creation of large, diverse libraries of compounds. Derivatives based on this scaffold have demonstrated potent and specific inhibition of the PI3K signaling pathway, a critical driver of tumorigenesis. The systematic application of the synthetic and biological protocols outlined in this guide enables the efficient identification and validation of new indazole-based PI3K inhibitors, paving the way for the development of next-generation targeted cancer therapies.

References

Spectroscopic and Spectrometric Analysis of 6-Bromo-1H-indazole: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for 6-bromo-1H-indazole, a key heterocyclic compound utilized in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering detailed data, experimental protocols, and workflow visualizations to support research and development activities.

Spectroscopic and Spectrometric Data Summary

The structural characterization of this compound is accomplished through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The quantitative data gathered from these techniques are summarized in the tables below.

NMR Spectroscopy Data

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.03 | s | 1H | H3 |

| 7.67-7.72 | m | 2H | H4, H7 |

| 7.24-7.26 | m | 1H | H5 |

Solvent: CD₃OD, Spectrometer Frequency: 400 MHz[1]

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~135.0 | C3 |

| ~140.0 | C7a |

| ~125.0 | C5 |

| ~122.0 | C4 |

| ~120.0 | C7 |

| ~118.0 | C6 (bearing Br) |

| ~110.0 | C3a |

Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1620-1580 | Medium-Weak | C=C aromatic ring stretch |

| 1500-1450 | Strong | C=N aromatic ring stretch |

| 1100-1000 | Strong | C-N stretch |

| 850-750 | Strong | C-H out-of-plane bend |

| 700-600 | Medium | C-Br stretch |

Note: This IR data is predicted based on characteristic absorption frequencies for the functional groups present in the molecule.

Mass Spectrometry Data

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 197/199 | [M+H]⁺ | Molecular ion peak with characteristic 1:1 isotopic pattern for Bromine.[1] |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic and spectrometric data are provided below.

NMR Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 5-20 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD) in a clean, dry NMR tube to a final volume of approximately 0.6-0.7 mL.[2]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.[2]

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum. For ¹³C NMR, a larger sample amount (20-50 mg) and a greater number of scans may be necessary due to the low natural abundance of the ¹³C isotope.[2]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.[2]

Data Acquisition:

-

Record the background spectrum of the empty ATR crystal.

-

Record the sample spectrum, typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

-

Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the low µg/mL to ng/mL range.[2]

-

The solution can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.[2]

Data Acquisition:

-

The sample is ionized in the source. For ESI, this involves applying a high voltage to the liquid sample to create an aerosol of charged droplets.[2]

-

The generated ions are then transferred into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).[2]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 6-Bromo-1H-indazole, a key intermediate in the synthesis of various pharmacologically active molecules. Due to the limited availability of direct experimental data for this compound, this document outlines established protocols for determining solubility and conducting forced degradation studies, drawing upon methodologies for structurally related indazole derivatives. This guide includes detailed experimental procedures, templates for data presentation, and visualizations of relevant synthetic and biological pathways to serve as a practical resource for researchers.

Introduction

This compound is a substituted indazole that serves as a versatile building block in medicinal chemistry. The indazole scaffold is a privileged structure, found in numerous compounds with a wide range of biological activities, including kinase inhibition and antimicrobial effects. The physicochemical properties of this compound, such as its solubility and stability, are critical parameters that influence its utility in synthetic chemistry and the developability of its derivatives as therapeutic agents. This guide aims to provide a framework for the systematic evaluation of these properties.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in Table 1. These values are compiled from chemical supplier databases and computational predictions.

| Property | Value |

| Molecular Formula | C₇H₅BrN₂ |

| Molecular Weight | 197.03 g/mol |

| Appearance | White to yellow to tan to brown solid |

| Melting Point | 180-186 °C |

| LogP (Calculated) | 2.3 - 2.6 |

Solubility

While specific quantitative solubility data for this compound is not extensively reported in the literature, indazole derivatives are generally known to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and alcohols. The following sections provide detailed protocols for determining the thermodynamic and kinetic solubility of this compound, which are essential for its application in both chemical reactions and biological assays.

Thermodynamic Solubility

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure. The shake-flask method is the gold standard for its determination.

Table 2: Template for Thermodynamic Solubility Data of this compound

| Solvent | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |

| Phosphate Buffered Saline (pH 7.4) | 25 | ||

| Simulated Gastric Fluid (pH 1.2) | 37 | ||

| Simulated Intestinal Fluid (pH 6.8) | 37 | ||

| Methanol | 25 | ||

| Acetonitrile (B52724) | 25 | ||

| Dimethyl Sulfoxide (DMSO) | 25 |

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock (typically in DMSO) into an aqueous buffer. This is a high-throughput method often used in early drug discovery.

Table 3: Template for Kinetic Solubility Data of this compound

| Buffer System | DMSO Concentration (%) | Incubation Time (h) | Kinetic Solubility (µM) |

| Phosphate Buffered Saline (pH 7.4) | 1 | 2 | |

| Phosphate Buffered Saline (pH 7.4) | 1 | 24 |

Stability

Understanding the chemical stability of this compound is crucial for its storage, handling, and use in multi-step syntheses. Forced degradation studies are performed to identify potential degradation products and pathways under various stress conditions.

Table 4: Template for Forced Degradation Study of this compound

| Stress Condition | Reagent/Condition | Time (h) | Temperature (°C) | % Degradation | Major Degradation Products (if identified) |

| Acid Hydrolysis | 0.1 M HCl | 2, 8, 24 | 60 | ||

| Base Hydrolysis | 0.1 M NaOH | 2, 8, 24 | 60 | ||

| Oxidation | 3% H₂O₂ | 2, 8, 24 | Room Temp | ||

| Thermal (Solid) | Dry Heat | 48 | 80 | ||

| Thermal (Solution) | Water:Acetonitrile (50:50) | 48 | 80 | ||

| Photolytic | ICH Q1B Light Exposure | 24 | Room Temp |

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound and the determination of its solubility and stability.

Synthesis of this compound

This protocol outlines the formation of the indazole ring from 4-bromo-2-fluorobenzaldehyde (B134337) and hydrazine (B178648) hydrate (B1144303).

Materials and Reagents:

-

4-bromo-2-fluorobenzaldehyde

-

Hydrazine hydrate (~80%)

-

Ethyl acetate (B1210297)

-

Hexane

-

Anhydrous sodium sulfate

Procedure:

-

To a 100 mL round-bottom flask, add 4-bromo-2-fluorobenzaldehyde (4.69 g, 23 mmol) and hydrazine hydrate (30 mL).

-

Stir the reaction mixture at 125 °C for 3 hours.

-

After completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Quench the reaction by pouring the concentrated residue into an ice-water mixture (100 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent, to afford this compound.

Thermodynamic Solubility Protocol (Shake-Flask Method)

-

Preparation: Add an excess amount of solid this compound to vials containing a known volume of the desired solvent.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker for 24-72 hours to reach equilibrium.

-

Sampling: After equilibration, allow the undissolved solid to settle. Withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm filter to remove any solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Kinetic Solubility Protocol

-

Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Dilution: Add the stock solution to the aqueous buffer (e.g., PBS, pH 7.4) to a final concentration (e.g., 100 µM) and a final DMSO concentration of 1%.

-

Incubation: Incubate the plate at room temperature with gentle shaking for a defined period (e.g., 2 and 24 hours).

-

Analysis: After incubation, determine the concentration of the compound remaining in solution, typically by HPLC-UV or LC-MS/MS.

Forced Degradation Protocol

-

Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

-

Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

-

Thermal Degradation (Solid): Place a known amount of solid compound in an oven at 80°C.

-

Thermal Degradation (Solution): Dissolve the compound in a suitable solvent (e.g., water:acetonitrile 50:50) and incubate at 80°C.

-

Photolytic Degradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.

-

-

Sampling: At specified time points, withdraw an aliquot. For acid and base hydrolysis, neutralize the sample before analysis.

-

Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method capable of separating the parent compound from its degradation products. Calculate the percentage of remaining this compound.

Biological Context and Pathway Visualizations

This compound is a valuable precursor for the synthesis of molecules targeting various biological pathways. The following diagrams illustrate some of the relevant applications.

Synthesis of 1,2,3-Triazole Derivatives for Antimicrobial Applications

This compound can be functionalized and used in click chemistry reactions to generate libraries of 1,2,3-triazole derivatives. These derivatives have been investigated for their antimicrobial properties.

Mechanism of Action of Indazole-based DNA Gyrase B Inhibitors

Derivatives of this compound have been explored as inhibitors of bacterial DNA gyrase B (GyrB), an essential enzyme for DNA replication, making it a target for novel antibacterial agents.

Role as an Intermediate for PI3K Inhibitors

This compound is a key intermediate in the synthesis of inhibitors targeting the Phosphoinositide 3-kinase (PI3K) signaling pathway, which is often dysregulated in cancer and inflammatory diseases.

Conclusion

While comprehensive public data on the solubility and stability of this compound is limited, this guide provides a robust framework for its characterization. The detailed protocols for synthesis, solubility determination, and forced degradation studies, along with templates for data organization, offer a practical resource for researchers. The visualizations of its application in the synthesis of biologically active compounds highlight its importance in drug discovery. The methodologies and information presented herein are intended to facilitate the effective use of this compound in the development of novel therapeutics.

In Silico Modeling and Docking Studies of 6-Bromo-1H-indazole Analogs: A Technical Guide

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the purine (B94841) core of ATP and interact with the ATP-binding pockets of various protein kinases.[1][2] Among its derivatives, 6-Bromo-1H-indazole analogs have garnered significant attention as a versatile foundation for the development of potent and selective inhibitors targeting key signaling pathways implicated in diseases like cancer.[3][4] The strategic placement of the bromine atom provides a valuable handle for synthetic modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological profiles.[1]

This technical guide provides a comprehensive overview of the in silico modeling and molecular docking studies of this compound analogs. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, summarized quantitative data, and visualizations of key workflows and pathways to facilitate further research and development in this promising area.

Core Concepts in Computational Drug Design

In silico techniques are crucial for accelerating the drug discovery process. Molecular docking, a key computational method, predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength of the interaction, often expressed as a binding energy.[5] This approach allows for the high-throughput virtual screening of compound libraries and provides insights into the molecular interactions driving binding affinity and selectivity, thereby guiding the rational design of more potent and specific inhibitors.

Methodologies and Experimental Protocols

A systematic approach combining computational and experimental methods is essential for the evaluation of this compound analogs.

In Silico Modeling and Docking Protocol

-

Protein Preparation: The initial step involves obtaining the 3D structure of the target protein, typically from a repository like the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning charges. This ensures the protein is in a suitable state for docking simulations.

-

Ligand Preparation: The 3D structures of the this compound analogs are generated and optimized to their lowest energy conformation. This involves assigning proper atom types and charges.

-

Molecular Docking: Using software such as AutoDock, the prepared ligands are docked into the defined binding site of the target protein.[6][7] The program explores various possible conformations of the ligand within the binding pocket and scores them based on a force field, which estimates the binding free energy.[8] The resulting poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, with the protein's amino acid residues.[8]

-

Molecular Dynamics (MD) Simulation: Following docking, MD simulations can be performed to assess the stability of the ligand-protein complex over time. This provides a more dynamic picture of the interaction and can help validate the docking results.[8]

Synthesis and Experimental Validation Protocols

Computational predictions must be validated through experimental testing.

-

General Synthesis: The synthesis of this compound analogs often starts from this compound, which can be synthesized from precursors like 4-bromo-2-fluorobenzaldehyde.[9] The core can then be functionalized at various positions. For instance, amide coupling reactions are commonly used to introduce diverse substituents at the 3-position.[6][10] Another approach involves 1,3-dipolar cycloaddition reactions to attach functional groups via a triazole linker.[3][5]

-

Kinase Inhibition Assay: This biochemical assay determines a compound's ability to inhibit a specific kinase.[11]

-

Procedure: A reaction mixture is prepared containing the target kinase, a substrate, and ATP. The test compound is added at various concentrations. The reaction is initiated by ATP and incubated. The amount of phosphorylated substrate is then quantified using methods like fluorescence or luminescence.

-

Data Analysis: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated from a dose-response curve.[11]

-

-

Cell Viability (MTT) Assay: This cell-based assay assesses the anti-proliferative effect of the compounds on cancer cell lines.[11]

-

Procedure: Cancer cells are seeded in a 96-well plate and treated with various concentrations of the test compounds for 48-72 hours. An MTT solution is then added, which is converted by viable cells into a colored formazan (B1609692) product. The absorbance is measured to determine the percentage of cell viability relative to an untreated control.

-

Data Analysis: The IC50 value, representing the concentration required to inhibit 50% of cell growth, is determined.[11]

-

-

Western Blotting: This technique is used to assess the effect of an inhibitor on the phosphorylation of a target kinase or its downstream substrates within cells.[12]

-

Procedure: Cells are treated with the inhibitor, and cell lysates are collected. Proteins are separated by size via SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific to the total and phosphorylated forms of the target protein, followed by HRP-conjugated secondary antibodies for detection.[12]

-

Data Presentation: Inhibitory Activities

The following tables summarize the inhibitory activities of representative this compound analogs and related indazole-based compounds against various protein kinases and cancer cell lines.

Table 1: Comparison of PLK4 Kinase Inhibitors [12]

| Compound | Scaffold | PLK4 IC50 (nM) | Other Notable Targets |

| CFI-400945 | Indazole-based | 4.85 | AURKB (70.7 nM), NTRK2 (10.6 nM), NTRK3 (9.04 nM) |

| CFI-400437 | Indolinone-derived | 1.55 | AURKB (<15 nM), AURKC (<15 nM) |

| Centrinone | - | 2.71 | Highly selective for PLK4 |

| Axitinib | Indazole-based | 4.2 | VEGFR1-3 |

Table 2: Antiproliferative Activity of 6-Substituted Aminoindazole Analogs [11] (Note: While not 6-bromo derivatives, these provide relevant SAR insights for the indazole core.)

| Compound ID | R3 Substituent | HCT116 IC50 (µM) | A549 IC50 (µM) | SNU-638 IC50 (µM) |

| 29 | 4-fluorobenzyl | > 50 | 8.3 ± 1.5 | 4.3 ± 1.2 |

| 30 | 4-(trifluoromethyl)benzyl | 40.3 ± 4.1 | 10.0 ± 2.1 | 6.7 ± 1.2 |

Mandatory Visualizations

The following diagrams illustrate key workflows and signaling pathways relevant to the study of this compound analogs.

Discussion and Structure-Activity Relationship (SAR)

Docking studies have provided critical insights into the binding modes of this compound derivatives. The indazole core typically forms key hydrogen bonds with the hinge region of the kinase active site, mimicking the interaction of adenine (B156593) in ATP.[1] For example, in studies with TNFα, docking analysis revealed important structural details explaining the observed biological effect.[13] The substituents attached to the indazole ring explore different sub-pockets of the binding site, influencing both potency and selectivity.

The 6-bromo substituent not only contributes to the binding affinity but also serves as a synthetic handle for introducing larger aromatic or heterocyclic groups via cross-coupling reactions.[1] These modifications can lead to additional interactions in the solvent-exposed regions of the ATP-binding pocket, often resulting in enhanced inhibitory activity. The nature of the substituent at other positions, such as the N1 or C3 position, is also critical in determining the overall pharmacological profile, including antiangiogenic, anticancer, and antioxidant activities.[13]

Conclusion

The integration of in silico modeling and molecular docking with traditional synthetic and experimental approaches has proven to be a powerful strategy in the development of this compound analogs as therapeutic agents. Computational studies provide an invaluable platform for the rational design and virtual screening of novel derivatives, enabling researchers to prioritize compounds for synthesis and biological evaluation. The detailed protocols and data presented in this guide offer a framework for the continued exploration of this versatile scaffold, paving the way for the discovery of new and effective inhibitors for a range of diseases. Future work should continue to leverage these computational tools to explore a wider chemical space, optimize pharmacokinetic properties, and further elucidate the molecular mechanisms underlying the biological activities of this promising class of compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 6-Bromo-1H-indazol-3-ol | 885521-92-6 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis molecular docking and DFT studies on novel indazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents | Semantic Scholar [semanticscholar.org]

Indazole-Containing Compounds in Clinical Trials: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds that have entered clinical development, particularly in oncology. This technical guide provides an in-depth review of key indazole-containing compounds currently or recently in clinical trials, with a focus on their mechanisms of action, clinical trial data, and the experimental protocols utilized in their evaluation.

Overview of Key Indazole-Containing Compounds in Clinical Trials

Several indazole derivatives have demonstrated significant therapeutic potential and are being investigated for a variety of indications, primarily cancer. This review will focus on five prominent examples: Pazopanib (B1684535), Axitinib (B1684631), Niraparib (B1663559), Belinostat (B1667918), and Entinostat (B1683978). These compounds target a range of cellular pathways, including angiogenesis, DNA repair, and epigenetic regulation.

Pazopanib: A Multi-Targeted Tyrosine Kinase Inhibitor

Pazopanib is an oral angiogenesis inhibitor that targets multiple tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-Kit.[1][2] By inhibiting these receptors, pazopanib blocks critical signaling cascades involved in tumor growth and angiogenesis.[1]

Signaling Pathway

Pazopanib's primary mechanism of action involves the inhibition of VEGFR-2 autophosphorylation, which in turn blocks downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival. This disruption of angiogenesis effectively "starves" the tumor of essential nutrients and oxygen.

Clinical Trial Data: VEG105192 (NCT00273622)

The pivotal, randomized, double-blind, placebo-controlled Phase III study (VEG105192) evaluated the efficacy and safety of pazopanib in patients with advanced and/or metastatic renal cell carcinoma (mRCC).[3][4][5]

| Endpoint | Pazopanib (n=290) | Placebo (n=145) | Hazard Ratio (95% CI) | p-value |

| Median Progression-Free Survival (PFS) | 9.2 months | 4.2 months | 0.46 (0.34-0.62) | <0.0001 |

| Objective Response Rate (ORR) | 30% | 3% | <0.001 | |

| Median Overall Survival (OS) | 22.9 months | 20.5 months | 0.91 (0.71-1.16) | 0.224 |

Note: The overall survival data was confounded by a high rate of crossover from the placebo arm to the pazopanib arm.[3]

Experimental Protocol Highlights (VEG105192)

-

Patient Population: Patients with advanced and/or metastatic clear-cell RCC who were treatment-naïve or had received one prior cytokine-based therapy.[3][5]

-

Study Design: Patients were randomized in a 2:1 ratio to receive either pazopanib (800 mg once daily) or a placebo.[3]

-

Primary Endpoint: Progression-Free Survival (PFS).[3]

-

Tumor Assessment: Tumor response and progression were assessed by investigators and an independent review committee according to the Response Evaluation Criteria in Solid Tumors (RECIST) version 1.0.

-

Statistical Analysis: The Kaplan-Meier method was used to estimate the distribution of PFS and OS.[6]

Axitinib: A Potent and Selective VEGFR Inhibitor

Axitinib is a second-generation, oral tyrosine kinase inhibitor that selectively targets VEGFR-1, -2, and -3.[7][8] Its high potency and selectivity contribute to its efficacy in the treatment of advanced renal cell carcinoma.[9]

Signaling Pathway

Similar to pazopanib, axitinib's mechanism of action centers on the inhibition of VEGFR signaling, thereby impeding angiogenesis. Axitinib binds to the ATP-binding site of VEGFRs, preventing their phosphorylation and subsequent activation of downstream signaling cascades.[10]

Clinical Trial Data: AXIS (NCT00678392)

The AXIS trial was a randomized, open-label, multicenter Phase III study that compared the efficacy and safety of axitinib with sorafenib (B1663141) in patients with advanced RCC who had failed one prior systemic therapy.[11][12]

| Endpoint | Axitinib (n=361) | Sorafenib (n=362) | Hazard Ratio (95% CI) | p-value |

| Median Progression-Free Survival (PFS) | 6.7 months | 4.7 months | 0.665 (0.544-0.812) | <0.0001 |

| Objective Response Rate (ORR) | 19.4% | 9.4% | 0.0001 | |

| Median Overall Survival (OS) | 20.1 months | 19.2 months | 0.969 (0.800-1.174) | 0.3744 |

Experimental Protocol Highlights (AXIS)

-

Patient Population: Patients with metastatic clear-cell RCC who had progressed after one prior systemic regimen.[7][12] Key inclusion criteria included histologically or cytologically confirmed disease with a clear-cell component and measurable disease.[7]

-

Study Design: Patients were randomized 1:1 to receive either axitinib (starting dose of 5 mg twice daily) or sorafenib (400 mg twice daily).[12]

-

Primary Endpoint: Progression-Free Survival (PFS) as assessed by a masked, independent radiology review committee.[12]

-

Tumor Assessment: Tumor assessments were performed at baseline and every 6 weeks thereafter, using RECIST version 1.0.

-

Statistical Analysis: The primary analysis of PFS was a one-sided stratified log-rank test.[12]

Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor

Niraparib is an oral, selective inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2, which play a critical role in the repair of single-strand DNA breaks.[13][14] By inhibiting PARP, niraparib leads to the accumulation of DNA damage and cell death, particularly in tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[13]

Signaling Pathway

In cells with deficient homologous recombination repair (HRR), such as those with BRCA1/2 mutations, the inhibition of PARP-mediated single-strand break repair leads to the formation of double-strand breaks during DNA replication. The inability to repair these double-strand breaks results in synthetic lethality and tumor cell death.

Clinical Trial Data: PRIMA (NCT02655016)

The PRIMA/ENGOT-OV26/GOG-3012 trial was a randomized, double-blind, placebo-controlled Phase III study of niraparib as maintenance treatment in patients with newly diagnosed advanced ovarian cancer who had responded to first-line platinum-based chemotherapy.[6][15]

| Endpoint | Niraparib (n=487) | Placebo (n=246) | Hazard Ratio (95% CI) | p-value |

| Median PFS (Overall Population) | 13.8 months | 8.2 months | 0.62 (0.50-0.76) | <0.001 |

| Median PFS (HRD-positive) | 21.9 months | 10.4 months | 0.43 (0.31-0.59) | <0.001 |

| Overall Survival at 24 months (Interim) | 84% | 77% | 0.70 (0.44-1.11) |

HRD: Homologous Recombination Deficiency

Experimental Protocol Highlights (PRIMA)

-

Patient Population: Patients with newly diagnosed, advanced (Stage III or IV), high-grade serous or endometrioid ovarian, primary peritoneal, or fallopian tube cancer who had a complete or partial response to first-line platinum-based chemotherapy.[16] Patients were enrolled regardless of their HRD status.[17]

-

Study Design: Patients were randomized 2:1 to receive niraparib or placebo.[18] An individualized starting dose (200 mg or 300 mg daily) based on baseline body weight and platelet count was implemented in a protocol amendment.[10]

-

Primary Endpoint: Progression-Free Survival (PFS) in both the HRD-positive population and the overall population.[15]

-

Tumor Assessment: Tumor response was assessed by the investigator according to RECIST version 1.1.

-

Statistical Analysis: The primary efficacy analysis was a hierarchical test of PFS in the HRD-positive population and then in the overall population.[6]

Belinostat and Entinostat: Histone Deacetylase (HDAC) Inhibitors

Belinostat and Entinostat are members of the histone deacetylase (HDAC) inhibitor class of anticancer agents. HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, these drugs cause hyperacetylation of histones, leading to a more relaxed chromatin structure and the re-expression of silenced tumor suppressor genes.[8][19]

Signaling Pathway

HDAC inhibitors like belinostat and entinostat have a broad range of effects on gene expression. They can induce the expression of proteins involved in cell cycle arrest (e.g., p21), apoptosis (e.g., Bim, Bax), and differentiation.

Clinical Trial Data

The BELIEF study was a single-arm, open-label, non-randomized Phase II trial of belinostat in patients with relapsed or refractory peripheral T-cell lymphoma (PTCL).[20][21]

| Endpoint | Belinostat (n=120 evaluable) |

| Objective Response Rate (ORR) | 25.8% |

| Complete Response (CR) | 10.8% |

| Partial Response (PR) | 15% |

| Median Duration of Response (DoR) | 13.6 months |

ENCORE 301 was a randomized, double-blind, placebo-controlled Phase II study of exemestane (B1683764) with or without entinostat in postmenopausal women with estrogen receptor-positive (ER+) advanced breast cancer that had progressed on a nonsteroidal aromatase inhibitor.[16][22]

| Endpoint | Entinostat + Exemestane | Placebo + Exemestane | Hazard Ratio (95% CI) | p-value |

| Median Progression-Free Survival (PFS) | 4.3 months | 2.3 months | 0.73 (0.50-1.07) | 0.055 |

| Median Overall Survival (OS) | 28.1 months | 19.8 months | 0.59 (0.36-0.97) | 0.036 |

Experimental Protocol Highlights

-

Patient Population: Patients aged ≥18 years with histologically confirmed relapsed or refractory PTCL after at least one prior systemic therapy.[11]

-

Study Design: Single-arm study where patients received belinostat at a dose of 1,000 mg/m² as a 30-minute intravenous infusion on days 1-5 of a 21-day cycle.[23]

-

Primary Endpoint: Objective Response Rate (ORR).[23]

-

Tumor Assessment: Response was assessed according to the International Working Group (IWG) criteria.[23]

-

Adverse Events: Graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE) v3.0.[23]

-

Patient Population: Postmenopausal women with locally recurrent or metastatic ER+ breast cancer progressing on a nonsteroidal aromatase inhibitor.[16]

-

Study Design: Randomized, double-blind, placebo-controlled trial.[16]

-

Primary Endpoint: Progression-Free Survival (PFS).[16]

-

Statistical Analysis: The study was designed to detect a 33% improvement in median PFS.

Conclusion

Indazole-containing compounds represent a diverse and clinically important class of therapeutic agents. The examples discussed in this review—Pazopanib, Axitinib, Niraparib, Belinostat, and Entinostat—highlight the versatility of the indazole scaffold in targeting key cancer-related pathways. The robust clinical data supporting their efficacy and manageable safety profiles have led to their approval in various indications and continue to fuel further research and development in this promising area of medicinal chemistry. This technical guide provides a foundational understanding of these compounds for researchers and drug development professionals, summarizing the critical data and methodologies from their clinical evaluation.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Niraparib exposure-response relationship in patients (pts) with newly diagnosed advanced ovarian cancer (AOC). - ASCO [asco.org]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. PRIMA Trial Reports Benefit With Niraparib Across Ovarian Cancer Subsets - The ASCO Post [ascopost.com]

- 6. icm.unicancer.fr [icm.unicancer.fr]

- 7. NCT00678392 | Loyola Medicine [loyolamedicine.org]

- 8. What is the mechanism of Belinostat? [synapse.patsnap.com]

- 9. ClinPGx [clinpgx.org]

- 10. What is the mechanism of Axitinib? [synapse.patsnap.com]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. Comparative effectiveness of axitinib versus sorafenib in advanced renal cell carcinoma (AXIS): a randomised phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]

- 14. beleodaq.com [beleodaq.com]

- 15. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 17. targetedonc.com [targetedonc.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Axitinib versus sorafenib in advanced renal cell carcinoma: subanalyses by prior therapy from a randomised phase III trial - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Combining Multikinase Tyrosine Kinase Inhibitors Targeting the Vascular Endothelial Growth Factor and Cluster of Differentiation 47 Signaling Pathways Is Predicted to Increase the Efficacy of Antiangiogenic Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the large-scale synthesis of 6-Bromo-1H-indazole, a key building block in medicinal chemistry and pharmaceutical development. The described methodology is based on the diazotization of 4-bromo-2-methylaniline (B145978) followed by cyclization. This process is designed to be scalable and reproducible, making it suitable for industrial applications. This document includes a comprehensive experimental protocol, tabulated quantitative data, and a visual representation of the workflow to ensure clarity and facilitate successful execution.

Introduction

This compound is a crucial intermediate in the synthesis of a wide range of biologically active molecules, including kinase inhibitors for cancer therapy.[1][2][3] The efficient and scalable production of this compound is therefore of significant interest to the pharmaceutical industry. The protocol outlined below describes a robust and well-documented procedure for the synthesis of this compound, focusing on process parameters suitable for large-scale production.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the large-scale synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 4-bromo-2-methylaniline | [4] |

| Key Reagents | Acetic anhydride (B1165640), Potassium acetate (B1210297), Isoamyl nitrite (B80452), Hydrochloric acid, Sodium hydroxide | [4] |

| Solvent | Chloroform (B151607), Heptane | |

| Reaction Temperature | Reflux at 68°C | |

| Reaction Time | 20 hours | |

| Typical Yield | Not explicitly stated for the final product in the snippets, but related reactions show yields can be moderate to high. | |

| Purity Assessment | Typically assessed by NMR, Mass Spectrometry, and HPLC. |

Experimental Protocol

This protocol details the synthesis of this compound from 4-bromo-2-methylaniline.

Step 1: Acetylation of 4-bromo-2-methylaniline

-

In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L).

-

Cool the solution and add acetic anhydride (0.109 L) while maintaining the temperature below 40°C.

-

Stir the resulting solution for approximately 50 minutes.

Step 2: Diazotization and Cyclization

-

To the reaction mixture from Step 1, add potassium acetate (14.6 g) followed by isoamyl nitrite (0.147 L).

-

Heat the mixture to reflux at 68°C and maintain for 20 hours.

-

After the reaction is complete, cool the mixture to 25°C.

Step 3: Work-up and Hydrolysis

-

Remove the volatile components from the reaction mixture under vacuum.

-

Add water to the residue and perform an azeotropic distillation.

-

Add concentrated hydrochloric acid (total of 500 mL) and heat the mixture to 50-55°C.

Step 4: Isolation and Purification

-

Cool the acidic mixture to 20°C.

-

Adjust the pH to 11 by adding a 50% aqueous solution of sodium hydroxide.

-

Evaporate the solvent from the resulting mixture.

-

Slurry the resulting solid with heptane, filter, and dry under vacuum to yield this compound.

Visual Workflow

References

Application Note: A Detailed Synthetic Route for 6-bromo-1H-indazol-4-amine from 4-nitro-1H-indazole

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-bromo-1H-indazol-4-amine is a crucial building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors for targeted cancer therapies.[1] The indazole scaffold is a prominent feature in many biologically active molecules, and the strategic placement of a bromine atom at the 6-position and an amine group at the 4-position provides versatile handles for further chemical modifications.[1][2] This application note provides a detailed, two-step synthetic protocol for the preparation of 6-bromo-1H-indazol-4-amine starting from the commercially available 4-nitro-1H-indazole. The described methodology is robust and scalable, making it suitable for both laboratory-scale synthesis and larger-scale production.[3]

Synthetic Pathway Overview

The synthesis of 6-bromo-1H-indazol-4-amine from 4-nitro-1H-indazole is achieved through a two-step reaction sequence. The first step is the regioselective bromination of 4-nitro-1H-indazole to yield 6-bromo-4-nitro-1H-indazole. The subsequent step involves the reduction of the nitro group to the corresponding amine, affording the final product.[3]

References

Application Notes and Protocols for the Regioselective Bromination of 4-Nitro-1H-indazole

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of pharmacologically active compounds. The functionalization of this heterocyclic system is crucial for the development of new therapeutic agents. Specifically, 4-nitro-1H-indazole serves as a valuable starting material, and its selective bromination allows for the introduction of a versatile handle for further chemical modifications, such as cross-coupling reactions.[1] This document provides detailed protocols and application notes for the regioselective bromination of 4-nitro-1H-indazole, focusing on methods to control the position of bromination.

Principles of Regioselectivity

The regioselectivity of electrophilic aromatic substitution on the 4-nitro-1H-indazole ring is primarily governed by the strong electron-withdrawing nature of the nitro group at the C4 position. This group deactivates the entire ring system towards electrophilic attack. However, its deactivating effect is not uniform across all positions. The nitro group's directing effect makes certain positions less deactivated and therefore more susceptible to bromination.[2]

Computational studies and experimental evidence indicate that the C7 position is preferentially brominated in 4-nitro-1H-indazole due to electronic effects.[2][3] The C3 position is another common site for halogenation on the indazole ring, even in the presence of a deactivating nitro group.[4] The choice of brominating agent and reaction conditions is critical to control the outcome and minimize side reactions, such as over-bromination which can lead to di- or tri-brominated products. N-Bromosuccinimide (NBS) is often preferred for its milder nature and better control compared to liquid bromine (Br₂).

Caption: Directing effects on the 4-nitro-1H-indazole ring.

Experimental Protocols

Two primary methods for the regioselective bromination of 4-nitro-1H-indazole are presented below, targeting the C7 and C3 positions, respectively.

Protocol 1: Regioselective C7-Bromination using N-Bromosuccinimide (NBS)

This protocol is adapted from established methods for the selective bromination of substituted indazoles and is optimized for producing the 7-bromo-4-nitro-1H-indazole isomer. NBS is utilized as a milder and more selective brominating agent.

Materials:

-

4-Nitro-1H-indazole

-

N-Bromosuccinimide (NBS), recrystallized

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium thiosulfate (B1220275) solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Equipment:

-

Round-bottom flask with magnetic stirrer

-

Reflux condenser (if heating is required)

-

Thin Layer Chromatography (TLC) plates and chamber

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-nitro-1H-indazole (1.0 eq) in anhydrous acetonitrile.

-

Reagent Addition: Add N-Bromosuccinimide (1.1 eq) to the solution in one portion.

-

Reaction: Stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane (B92381) and ethyl acetate as eluent). The reaction is complete when the starting material spot is consumed.

-

Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Workup: Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), saturated aqueous sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel to separate the desired 7-bromo isomer from any unreacted starting material and the 5,7-dibrominated byproduct.

Protocol 2: Regioselective C3-Bromination using Bromine (Br₂)

This protocol is a specific method for the synthesis of 3-bromo-4-nitro-1H-indazole with a high reported yield. It uses liquid bromine in a mixed solvent system. Caution: Bromine is highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood.

Materials:

-

4-Nitro-1H-indazole

-

Bromine (Br₂)

-

Sodium acetate

-

Acetic acid, glacial

-

Chloroform (CHCl₃)

-

Deionized water

Equipment:

-

Three-neck flask equipped with a mechanical stirrer and a dropping funnel

-

Ice bath

-

Buchner funnel and flask for filtration

-

Vacuum oven or desiccator

Procedure:

-

Reaction Setup: To a three-neck flask equipped with a mechanical stirrer, add sodium acetate (1.0 eq), 4-nitro-1H-indazole (1.0 eq), acetic acid, and chloroform.

-

Reagent Preparation: In a separate container, prepare a solution of bromine (1.05 eq) in glacial acetic acid.

-

Reagent Addition: Cool the main reaction flask in an ice bath to maintain a temperature below 25°C. Slowly add the bromine solution to the reaction mixture via a dropping funnel over approximately 3.5 hours.

-

Reaction: After the addition is complete, continue to stir the reaction mixture for an additional two hours at the same temperature.

-

Concentration: Concentrate the reaction mixture under reduced pressure to remove the solvents.

-

Precipitation and Filtration: Add water to the resulting solid residue. Collect the solid product by filtration using a Buchner funnel.

-

Washing and Drying: Wash the collected solid thoroughly with water and dry it under vacuum to yield 3-bromo-4-nitro-1H-indazole. A reported yield for this procedure is 92%.

Caption: Generalized workflow for the bromination of 4-nitro-1H-indazole.

Data Summary: Comparison of Bromination Methods

The following table summarizes results from different reported procedures for the bromination of nitroindazoles, highlighting the regioselectivity and yields.

| Starting Material | Brominating Agent | Solvent(s) | Temp. | Major Product(s) | Yield | Reference |

| 4-Nitro-1H-indazole | NBS (1.1 eq) | Acetonitrile | RT | 7-bromo-4-nitro-1H-indazole | - | |

| 4-Nitro-1H-indazole | Br₂ (1.05 eq) | Acetic Acid / Chloroform | < 25°C | 3-bromo-4-nitro-1H-indazole | 92% | |

| 4-Sulfonamido-1H-indazole | NBS (1.1 eq) | DMF | 80°C | 7-bromo product, 5,7-dibromo product | 84%, 10% | |

| 5-Nitro-1H-indazole | Br₂ | DMF | -5°C to 40°C | 3-bromo-5-nitro-1H-indazole | 95% |

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No reaction or very slow conversion | 1. Ring is too deactivated by the nitro group. 2. Poor solubility of starting material. 3. Brominating agent is old or inactive. | 1. Gently increase the reaction temperature while monitoring for side products. 2. Screen for a solvent in which the starting material is more soluble (e.g., DMF). 3. Use a fresh, properly stored batch of the brominating agent. |

| Low yield of desired product | 1. Incomplete reaction. 2. Formation of multiple isomers, complicating purification. 3. Mechanical losses during workup or purification. | 1. Extend the reaction time, ensuring full consumption of starting material via TLC. 2. Optimize reaction conditions (temperature, solvent, reagent) to favor the desired isomer. 3. Ensure careful and efficient extraction and purification steps. |

| Significant over-bromination (di-brominated products) | 1. Excess of brominating agent used. 2. High reaction temperature reducing selectivity. 3. Highly activated position on the indazole ring. | 1. Carefully control the stoichiometry; use 1.0-1.1 equivalents of the brominating agent. 2. Perform the reaction at a lower temperature (e.g., room temperature or 0°C). 3. Use a milder brominating agent like NBS instead of Br₂. |

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-BROMO-4-NITRO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 6-Bromo-1H-indazole. The functionalization of the indazole scaffold is of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active compounds. Palladium-catalyzed reactions offer a powerful and versatile toolkit for the synthesis of diverse indazole derivatives, enabling the construction of carbon-carbon and carbon-nitrogen bonds. This guide covers key transformations including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, as well as an overview of C-H activation strategies.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of carbon-carbon bonds between this compound and various organoboron reagents. This reaction is valued for its mild conditions and tolerance of a broad range of functional groups.

Data Presentation: Suzuki-Miyaura Coupling of Bromo-indazoles

| This compound Derivative | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| N-(6-bromo-1H-indazol-4-yl)acetamide | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-dioxane (B91453)/water | 80-100 | N/A | High |

| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | - | K₂CO₃ | DME | 80 | 2 | High[1] |

| 7-bromo-4-sulfonamido-1H-indazole | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ (10) | - | Cs₂CO₃ | dioxane/ethanol/water | 140 | 4 | 93[2] |

| 7-bromo-4-sulfonamido-1H-indazole | (3-methoxyphenyl)boronic acid | Pd(PPh₃)₄ (10) | - | Cs₂CO₃ | dioxane/ethanol/water | 140 | 4 | 91[2] |

| 7-bromo-4-sulfonamido-1H-indazole | (thiophen-2-yl)boronic acid | Pd(PPh₃)₄ (10) | - | Cs₂CO₃ | dioxane/ethanol/water | 140 | 4 | 72[2] |

Experimental Protocol: Suzuki-Miyaura Coupling of N-(6-bromo-1H-indazol-4-yl)acetamide[3]

Materials:

-

N-(6-bromo-1H-indazol-4-yl)acetamide

-

Arylboronic acid (1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2 equivalents)

-

Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexane mixture)

Procedure:

-

In a round-bottom flask, dissolve N-(6-bromo-1H-indazol-4-yl)acetamide (1 equivalent) and the arylboronic acid (1.5 equivalents) in a 4:1 mixture of 1,4-dioxane and water.

-

Add the base (e.g., K₂CO₃, 2 equivalents) to the solution.

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the reaction mixture under an inert atmosphere.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

-

The final deprotection of the acetamide (B32628) can be carried out under standard hydrolytic conditions to yield the free amine.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Buchwald-Hartwig amination of 6-bromo-1H-indazole derivatives. This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of N-substituted 6-amino-1H-indazole scaffolds, which are key components in many biologically active molecules and pharmaceutical candidates.

Introduction

The indazole core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities. The formation of a carbon-nitrogen bond at the 6-position of the indazole ring via Buchwald-Hartwig amination allows for the introduction of diverse amine functionalities, enabling the exploration of structure-activity relationships and the development of novel therapeutics. This reaction offers a significant advantage over classical methods due to its broad substrate scope, functional group tolerance, and generally high yields.

Reaction Principle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (in this case, a this compound derivative) and an amine in the presence of a suitable phosphine (B1218219) ligand and a base.[1] The catalytic cycle is generally understood to involve three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, coordination of the amine and subsequent deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated amine product and regenerate the active Pd(0) catalyst.[1][2]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Data Presentation

The following tables summarize the reaction conditions and yields for the Buchwald-Hartwig amination of this compound with various primary and secondary amines.

Table 1: Buchwald-Hartwig Amination of this compound with Primary Amines [3]

| Amine | Product | Yield (%) |

| Aniline | N-phenyl-1H-indazol-6-amine | 85 |

| 4-Methoxy-aniline | N-(4-methoxyphenyl)-1H-indazol-6-amine | 92 |

| 3-Aminopyridine | N-(pyridin-3-yl)-1H-indazol-6-amine | 78 |

| Benzylamine | N-benzyl-1H-indazol-6-amine | 88 |

| Cyclohexylamine | N-cyclohexyl-1H-indazol-6-amine | 75 |

Reaction Conditions: this compound (1.0 equiv), amine (1.2 equiv), BrettPhos precatalyst (2 mol%), LiHMDS (2.0 equiv), in THF at 65 °C for 12-24 h.

Table 2: Buchwald-Hartwig Amination of this compound with Secondary Amines [3]

| Amine | Product | Yield (%) |

| Morpholine | 6-(morpholino)-1H-indazole | 95 |

| Piperidine | 6-(piperidin-1-yl)-1H-indazole | 91 |

| N-Methylaniline | N-methyl-N-phenyl-1H-indazol-6-amine | 82 |

| Dibenzylamine | N,N-dibenzyl-1H-indazol-6-amine | 76 |

| 4-(4-chlorophenyl)-4-hydroxypiperidine | 4-(4-chlorophenyl)-1-(1H-indazol-6-yl)piperidin-4-ol | 89 |

Reaction Conditions: this compound (1.0 equiv), amine (1.2 equiv), RuPhos precatalyst (2 mol%), LiHMDS (2.0 equiv), in THF at 65 °C for 12-24 h.

Experimental Protocols

The following protocols are general procedures and may require optimization for specific substrates and amines. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

General Protocol for the Amination of this compound with Primary Amines

Materials:

-

This compound

-

Primary amine

-

BrettPhos precatalyst

-

Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes)

Procedure:

-

To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the primary amine (1.2 mmol, 1.2 equiv), and the BrettPhos precatalyst (0.02 mmol, 2 mol%).

-

Evacuate and backfill the tube with an inert gas three times.

-

Add anhydrous THF (5 mL) via syringe.

-

Add LiHMDS (1 M solution in THF, 2.0 mL, 2.0 mmol, 2.0 equiv) dropwise to the stirred reaction mixture.

-

Seal the tube and heat the reaction mixture to 65 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

General Protocol for the Amination of this compound with Secondary Amines

Materials:

-

This compound

-

Secondary amine

-

RuPhos precatalyst

-

Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

-

To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the secondary amine (1.2 mmol, 1.2 equiv), and the RuPhos precatalyst (0.02 mmol, 2 mol%).

-

Evacuate and backfill the tube with an inert gas three times.

-

Add anhydrous THF (5 mL) via syringe.

-

Add LiHMDS (1 M solution in THF, 2.0 mL, 2.0 mmol, 2.0 equiv) dropwise to the stirred reaction mixture.

-

Seal the tube and heat the reaction mixture to 65 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Caption: General experimental workflow for Buchwald-Hartwig amination.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use a fresh bottle of catalyst. |

| Poor quality reagents | Use freshly distilled/dried solvents and pure amines. | |

| Incorrect base | The choice of base is crucial. LiHMDS is effective for this system. Other bases like NaOtBu or Cs2CO3 could be screened. | |

| Formation of side products | Reductive dehalogenation | Use a less sterically hindered ligand or lower the reaction temperature. |

| Reaction at N1 of indazole | This is generally less favored, but protection of the N1 position (e.g., with a BOC or SEM group) can ensure regioselectivity. |

Conclusion

The Buchwald-Hartwig amination is a highly effective and versatile method for the synthesis of 6-amino-1H-indazole derivatives. The choice of ligand is critical, with BrettPhos and RuPhos precatalysts showing excellent efficacy for primary and secondary amines, respectively. The provided protocols and data serve as a valuable starting point for researchers in the field of medicinal chemistry and drug discovery to synthesize novel indazole-based compounds for further investigation.

References

Application Notes and Protocols for the Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic Acid Amides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed procedures for the synthesis of a series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid amides. These compounds are of significant interest in medicinal chemistry due to their potential as anticancer, antiangiogenic, and antioxidant agents.[1][2] The protocols outlined below cover the multi-step synthesis of the core indazole scaffold followed by amide coupling with various amines. All quantitative data, including reaction yields and characterization, are presented in tabular format for clarity and ease of comparison. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction